Pgam1-IN-2 -

Pgam1-IN-2

Catalog Number: EVT-3143850
CAS Number:
Molecular Formula: C25H16N2O7S
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pgam1-IN-2 is derived from structure-activity relationship studies aimed at developing specific inhibitors for phosphoglycerate mutase 1. The classification of this compound falls under the category of enzyme inhibitors, specifically targeting metabolic enzymes involved in glycolysis. Its development is part of broader research efforts to understand and manipulate cancer metabolism for therapeutic purposes.

Synthesis Analysis

The synthesis of Pgam1-IN-2 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available xanthone derivatives, which serve as the backbone for modification.
  2. Chemical Modifications: Various functional groups are introduced through reactions such as alkylation, acylation, or halogenation to enhance the inhibitory properties against phosphoglycerate mutase 1.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure the removal of by-products and unreacted materials.

Technical parameters such as reaction temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions might be carried out under reflux conditions for several hours to ensure complete conversion.

Molecular Structure Analysis

Pgam1-IN-2 possesses a complex molecular structure characterized by:

  • Core Structure: The compound generally features a xanthone core, which is known for its biological activity.
  • Functional Groups: Various substituents on the xanthone ring can significantly influence its binding affinity to phosphoglycerate mutase 1.
  • 3D Conformation: The spatial arrangement of atoms within Pgam1-IN-2 is critical for its interaction with the enzyme's active site.

Computational modeling and X-ray crystallography may be employed to elucidate the precise molecular geometry and confirm the binding interactions with phosphoglycerate mutase 1.

Chemical Reactions Analysis

Pgam1-IN-2 primarily engages in:

  • Enzyme Inhibition: The compound competitively inhibits phosphoglycerate mutase 1 by binding to its active site, thereby preventing the conversion of 3-phosphoglycerate to 2-phosphoglycerate.
  • Metabolic Pathway Interference: By inhibiting this enzyme, Pgam1-IN-2 alters glycolytic flux, which can lead to reduced energy production in cancer cells.

Kinetic studies are essential to determine the inhibition constants and understand how effectively Pgam1-IN-2 can compete with natural substrates.

Mechanism of Action

The mechanism of action for Pgam1-IN-2 involves:

  • Competitive Inhibition: The compound binds reversibly to the active site of phosphoglycerate mutase 1, blocking substrate access.
  • Disruption of Glycolysis: By inhibiting this key step in glycolysis, Pgam1-IN-2 can decrease cellular ATP levels and impact biosynthetic pathways that rely on glycolytic intermediates.
Physical and Chemical Properties Analysis

Pgam1-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is typically calculated based on its constituent atoms.
  • Solubility: Solubility in various solvents (e.g., dimethyl sulfoxide, ethanol) is assessed to determine suitable conditions for biological assays.
  • Stability: Stability studies under different pH and temperature conditions help predict its shelf life and usability in laboratory settings.

These properties are critical for determining how Pgam1-IN-2 can be effectively utilized in both in vitro and in vivo studies.

Applications

Pgam1-IN-2 has significant implications in scientific research:

  • Cancer Therapy: As an inhibitor of phosphoglycerate mutase 1, it holds potential as a therapeutic agent in various cancers where this enzyme is overexpressed.
  • Metabolic Studies: The compound can be used to probe metabolic pathways in cancer cells, providing insights into how alterations in glycolysis contribute to tumorigenesis.
  • Drug Development: Pgam1-IN-2 serves as a lead compound for further modifications aimed at enhancing specificity and efficacy against cancer cells.
Rationale for PGAM1 Targeting in Oncological Therapeutics

PGAM1 as a Metabolic Node in Cancer Glycolytic Reprogramming

Phosphoglycerate mutase 1 (PGAM1) is a central glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), positioning it as a critical metabolic node in cancer cells. This conversion is essential for maintaining glycolytic flux during the Warburg effect, a hallmark of cancer metabolism where tumor cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even under normoxic conditions [1] [3]. PGAM1’s activity facilitates the redirection of glucose carbons toward biosynthetic pathways by regulating intracellular levels of 3-PG and 2-PG, which serve as precursors for nucleotide, amino acid, and glutathione synthesis [1] [4]. The enzyme’s role extends beyond energy generation; it dynamically interfaces with the pentose phosphate pathway (PPP) and serine biosynthesis, thereby supporting anabolic processes required for rapid proliferation [4]. Structural studies reveal that PGAM1 activation involves phosphorylation at histidine 11 (H11) by the cofactor 2,3-bisphosphoglycerate (2,3-BPG), a mechanism further potentiated by oncogenic tyrosine kinase signaling [6].

Table 1: PGAM1’s Role in Glycolytic Reprogramming

Metabolic FunctionMechanismDownstream Impact
3-PG → 2-PG conversionCore glycolytic catalysisMaintains glycolytic flux
Regulation of 3-PG/2-PG poolModulates substrate availability for PPP/serine pathwaysSupports nucleotide/redox biosynthesis
Interaction with 2,3-BPGPhosphorylation at H11 stabilizes active conformationEnhances enzymatic efficiency

Role of PGAM1 in Coordinating Biosynthesis Pathways

PGAM1 functions as a metabolic orchestrator by dynamically regulating the balance between glycolysis and anabolic biosynthesis. Elevated 2-PG levels resulting from PGAM1 activity allosterically activate phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in serine synthesis, thereby fueling one-carbon metabolism for nucleotide production and redox homeostasis [1] [6]. Conversely, accumulation of 3-PG competitively inhibits 6-phosphogluconate dehydrogenase (6PGD) in the oxidative PPP, reducing NADPH generation and pentose production [1] [4]. This dual regulation allows cancer cells to fine-tune carbon allocation:

  • Nucleotide synthesis: 2-PG-driven serine pathway provides purine/pyrimidine precursors.
  • Redox balance: NADPH from PPP supports glutathione regeneration, counteracting ROS.
  • Lipid metabolism: Acetyl-CoA derived from glycolytic intermediates feeds fatty acid synthesis [1] [4].

Post-translational modifications enhance PGAM1’s biosynthetic functions. For example, phosphorylation at tyrosine 26 (Y26) by receptor tyrosine kinases (e.g., FGFR1, EGFR) stabilizes the active conformation of PGAM1, facilitating 2,3-BPG binding and H11 phosphorylation. This increases catalytic efficiency by >40%, accelerating 2-PG production and downstream anabolic pathways [6].

Table 2: PGAM1-Mediated Biosynthetic Pathways in Cancer

Biosynthetic PathwayPGAM1-Dependent MechanismFunctional Outcome
Serine synthesis2-PG activation of PHGDHGlycine/folate precursor production
Oxidative PPP3-PG inhibition of 6PGDModulation of NADPH/ribose-5-phosphate
Glutathione synthesisNADPH provision via PPP regulationEnhanced antioxidant capacity

PGAM1 Overexpression and Its Association with Tumor Aggressiveness

PGAM1 is overexpressed across diverse malignancies, correlating with advanced disease stages and poor prognosis. Transcriptomic and proteomic analyses of >10,000 tumor samples reveal PGAM1 upregulation in hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and glioblastoma compared to adjacent normal tissues [1] [5] [7]. Key clinical associations include:

  • Prognostic biomarker: High PGAM1 expression predicts reduced overall survival (OS) and disease-free survival (DFS) in NSCLC (HR = 1.89, p < 0.001) and uveal melanoma (UVM) (HR = 2.15, p = 0.003) [7] [8].
  • Metastasis promotion: In melanoma, PGAM1 knockdown suppresses migration/invasion by >60% by downregulating SNAIL and PD-L1, while upregulating E-cadherin [5] [8].
  • Therapeutic resistance: Ovarian cancer cells overexpressing PGAM1 exhibit 3.5-fold increased paclitaxel resistance via enhanced glycolytic flux [8].

Mechanistically, PGAM1 overexpression is driven by:

  • TP53 loss: PGAM1 is a negative transcriptional target of p53.
  • Oncogenic kinases: EGFR/FGFR phosphorylation at Y26 stabilizes active PGAM1 [6].
  • miRNA dysregulation: Downregulation of miR-3614-5p in NSCLC elevates PGAM1 expression, activating TGF-β signaling [7].

Table 3: Clinical Correlates of PGAM1 Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyPrognostic AssociationMolecular Correlates
NSCLC75–80% of tumorsReduced OS (p < 0.001)miR-3614-5p downregulation
Uveal Melanoma (UVM)68% of primary tumorsShorter metastasis-free survivalPD-L1/SNAIL upregulation
Breast Cancer60–70% of triple-negative casesCorrelates with Ki-67 indexTGF-β pathway activation

PGAM1-Dependent Modulation of DNA Damage Repair Mechanisms

Beyond metabolism, PGAM1 directly influences genomic stability by enhancing cancer cells’ capacity to repair DNA damage, thereby fostering therapy resistance. PGAM1 regulates both homologous recombination (HR) and non-homologous end joining (NHEJ) through metabolite-dependent and scaffold-based mechanisms:

  • HR potentiation: PGAM1 stabilizes CtIP (C-terminal binding protein interacting protein), a nuclease required for DNA end resection during HR. Depletion of PGAM1 reduces CtIP levels, impairing RAD51 recruitment and increasing sensitivity to ionizing radiation [3] [9].
  • NHEJ modulation: Elevated 2-PG levels activate DNA-PKcs, a core kinase in NHEJ, promoting error-prone repair of double-strand breaks (DSBs) [3] [4].
  • Deubiquitination axis: In glioblastoma, PGAM1 binds the deubiquitinase OTUB2, which removes K48-linked ubiquitin chains from PGAM1, preventing its proteasomal degradation. This UBE2S-OTUB2-PGAM1 axis elevates PGAM1 protein levels, enhancing DSB repair and conferring temozolomide (TMZ) resistance [9].

PGAM1’s role in DNA repair creates a metabolite repair link, where glycolytic intermediates directly influence repair efficiency. For example:

  • 3-PG accumulation (upon PGAM1 inhibition) suppresses nucleotide synthesis, limiting dNTP pools for repair synthesis.
  • NADPH reduction from impaired PPP increases oxidative DNA damage susceptibility [3] [4].

This crosstalk underscores PGAM1 as a dual target for disrupting both metabolic and genotoxic stress adaptation in tumors.

Table 4: PGAM1’s Role in DNA Damage Repair Pathways

DNA Repair PathwayPGAM1-Dependent MechanismFunctional Consequence
Homologous Recombination (HR)CtIP stabilization via metabolite signalingEnhanced DSB end resection
Non-Homologous End Joining (NHEJ)2-PG-mediated DNA-PKcs activationError-prone DSB repair
Base Excision Repair (BER)NADPH modulation via PPP regulationAltered oxidative damage repair capacity

Properties

Product Name

Pgam1-IN-2

IUPAC Name

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide

Molecular Formula

C25H16N2O7S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H

InChI Key

BRBFEAYMCMDULD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O

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